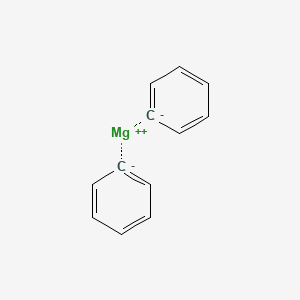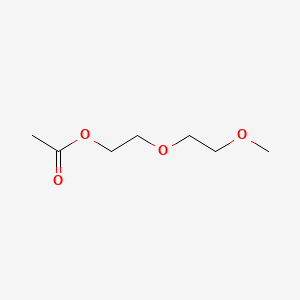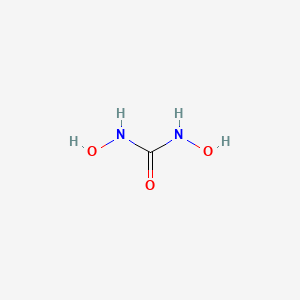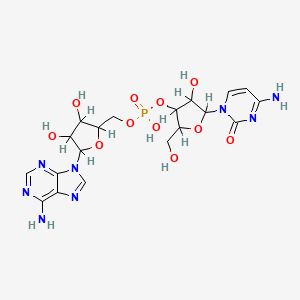
Cytidylyl-3',5'-adenosine
Übersicht
Beschreibung
Cytidylyl-3’,5’-adenosine is a vital molecule in RNA metabolism and plays an indispensable role in regulating gene expression . It is used as a research instrument for studying diverse biological processes, such as transcription and translation . Some studies suggest that a deficiency of this molecule may underpin multiple diseases, like neurological disorders and cancer .
Synthesis Analysis
The synthesis of Cytidylyl-3’,5’-adenosine has been reported in the literature . For instance, Cytidylyl-(3’-5’)-cytidylyl-(3’-5’)-adenosine 5’-phosphite (piCpCpA) was synthesized and characterized by the UV spectrum and enzymatic hydrolysis data .Molecular Structure Analysis
The molecular structure of Cytidylyl-3’,5’-adenosine has been studied using X-ray crystallography . The molecule forms a base-paired parallel-chain dimer with an intercalated proflavine, possessing a right-handed helical twist . The dimer helix has an irregular girth with a neutral adenine-adenine (A-A) pair, hydrogen-bonded through the N6 and N7 sites .Chemical Reactions Analysis
While specific chemical reactions involving Cytidylyl-3’,5’-adenosine are not detailed in the search results, it’s known that the molecule plays a crucial role in RNA metabolism .Physical And Chemical Properties Analysis
Cytidylyl-3’,5’-adenosine has a molecular formula of C19H25N8O11P and a molecular weight of 572.40 g/mol . It has a boiling point of 993.2±75.0 °C at 760 mmHg and a density of 2.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Ribosomal Substrate Applications
Cytidylyl-3',5'-adenosine has been involved in the synthesis of specific nucleotide sequences. For example, Zhang et al. (2002) synthesized a trinucleotide, cytidylyl(3'→5'phosphoryl)cytidylyl(3'→5'phosphoryl)-3'-deoxy-3'-(L-phenylalanyl) amido adenosine, as a ribosomal substrate using phosphoramidite chemistry. This compound showed high activity for the peptidyl transferase reaction in the ribosome (Zhang, L. Zhang, Sun, & Cui, 2002).
Enzymatic and Biochemical Studies
Göttle et al. (2010) reported on the cytidylyl cyclase activity of Bacillus anthracis and Bordetella pertussis toxins. They observed that these toxins, besides their known adenylyl cyclase activity, also possess cytidylyl cyclase activity. This finding suggests that cyclic cytidine 3',5'-monophosphate (cCMP) and cyclic uridine 3',5'-monophosphate (cUMP) may contribute to the actions of these toxins (Göttle, Dove, Kees, Schlossmann, Geduhn, König, Shen, Tang, Kaever, & Seifert, 2010).
Crystallographic Studies
Krishnan, Seshadri, and Viswamitra (1991) performed X-ray crystallographic studies on Cytidylyl-2',5'-Adenosine (C2'p5'A) to explore conformational differences between various classes of nucleic acids. Their research provided insights into the conformational flexibility and stereochemistry of nucleic acids and polynucleotides (Krishnan, Seshadri, & Viswamitra, 1991).
Electrochemical and Spectroscopic Studies
Temerk and Valenta (1986) studied the adsorption and association of Cytidylyl-3',5'-adenosine at charged interfaces. Their voltammetric studies provided insights into the interactions of nucleotides at the molecular level (Temerk & Valenta, 1986).
Intercalation Studies
Westhof and Sundaralingam (1980) explored the interaction of cytidylyl-3',5'-adenosine with intercalators like proflavine. Their study on the crystal structure of this complex provided insights into the mechanisms of nucleic acid-drug interactions and mutagenesis [(Westhof & Sundaralingam, 1980)](https://consensus.app/papers/xraystructure-cytidylyl35adenosineproflavine-complex-westhof/fffb1f78cb8b5968b7df858d0e508229/?utm_source=chatgpt).
Eigenschaften
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N8O11P/c20-9-1-2-26(19(32)25-9)18-13(31)14(7(3-28)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H2,20,25,32)(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVJWOGZEAIPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N8O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidylyl-3',5'-adenosine | |
CAS RN |
2382-66-3 | |
| Record name | Cytidylyl-3',5'-adenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cytidylyl(3'→5')adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



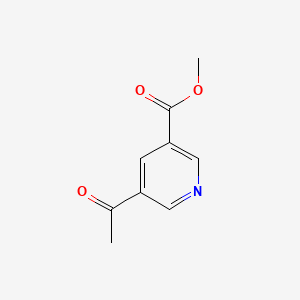

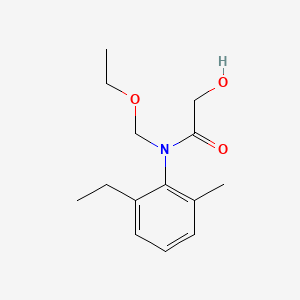
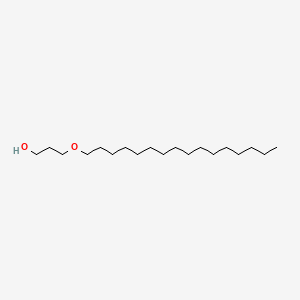
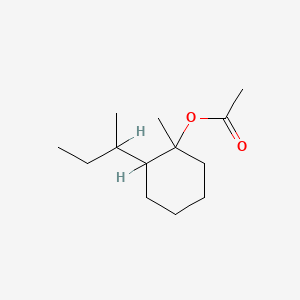
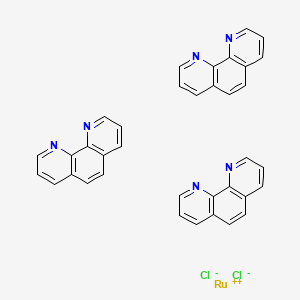
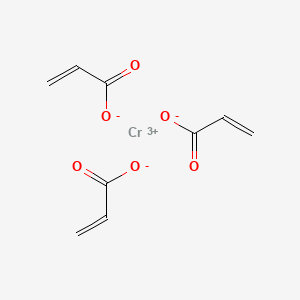
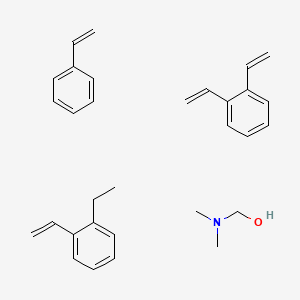
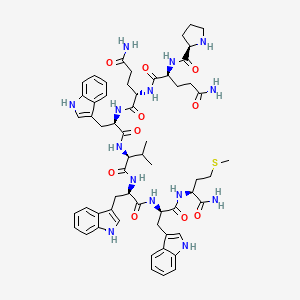
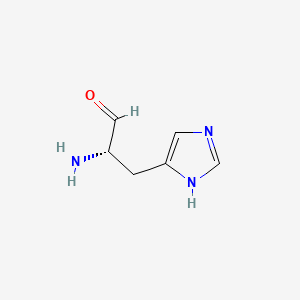
![Dibenz[a,c]acridine](/img/structure/B1604859.png)
